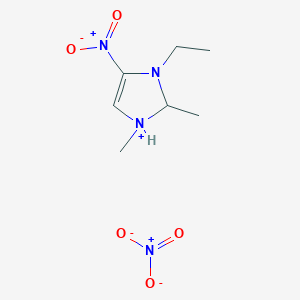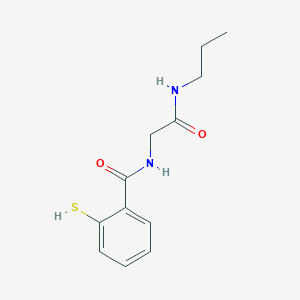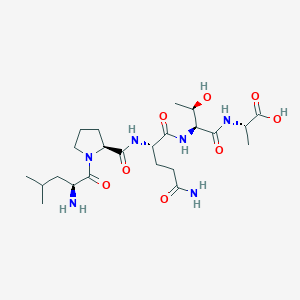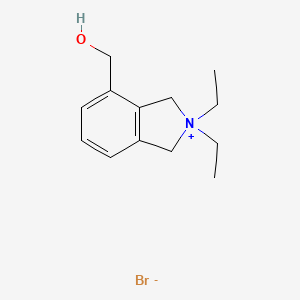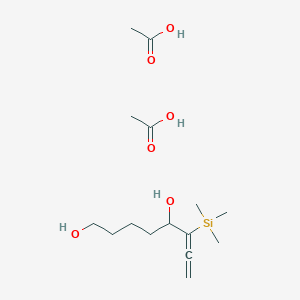![molecular formula C16H13ClN2OS B14224819 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- CAS No. 540740-74-7](/img/structure/B14224819.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This particular compound has been studied for its potential therapeutic effects, especially in the context of brain-type glycogen phosphorylase inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The specific conditions for the industrial production of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- would depend on the desired purity and scale of production .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acids, while reduction might yield indole-2-carboxamides with different substituents .
Applications De Recherche Scientifique
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic effects in treating cerebral ischemia and other neurological conditions.
Industry: Used in the development of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- involves the inhibition of brain-type glycogen phosphorylase. This enzyme plays a crucial role in glycogen metabolism. By inhibiting this enzyme, the compound can regulate glucose metabolism, reduce cellular apoptosis, and protect against hypoxic-ischemic brain injury . The molecular targets include the active site of glycogen phosphorylase, and the pathways involved include glycolysis and oxidative phosphorylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-3-phenyl-1H-indole-2-carboxamide: Known for its antiviral activity.
1H-Indole-3-carboxamide: Studied for its antimicrobial properties.
Uniqueness
1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit brain-type glycogen phosphorylase and cross the blood-brain barrier makes it particularly valuable for neurological research .
Propriétés
Numéro CAS |
540740-74-7 |
|---|---|
Formule moléculaire |
C16H13ClN2OS |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
5-chloro-3-(2-methylphenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-4-2-3-5-13(9)21-15-11-8-10(17)6-7-12(11)19-14(15)16(18)20/h2-8,19H,1H3,(H2,18,20) |
Clé InChI |
XGZDIGVLNBDOBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


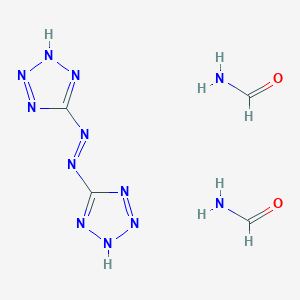

![Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]-](/img/structure/B14224765.png)
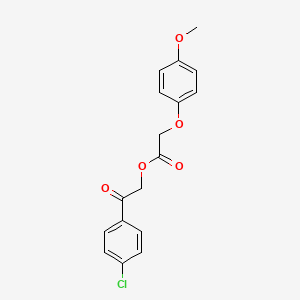
![6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14224773.png)
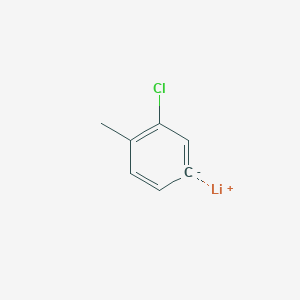
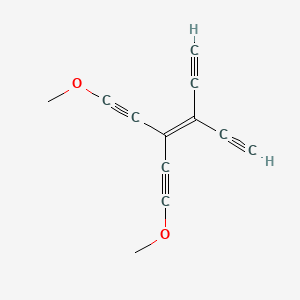
![Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-](/img/structure/B14224785.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-](/img/structure/B14224792.png)
